Tenacissoside G

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

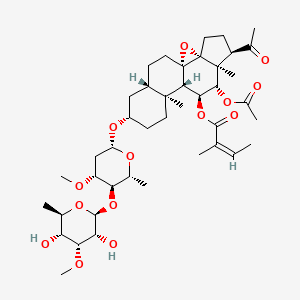

C42H64O14 |

|---|---|

分子量 |

792.9 g/mol |

IUPAC 名称 |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11-/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |

InChI 键 |

OHDJGUWKOIBIKY-YOMCQULASA-N |

手性 SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

规范 SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

产品来源 |

United States |

Foundational & Exploratory

Tenacissoside G: A Novel Modulator of Chemoresistance in Ovarian Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of chemoresistance is a paramount challenge in oncology, significantly limiting the efficacy of standard chemotherapeutic agents. In ovarian cancer, resistance to taxanes such as paclitaxel (B517696) (PTX) is a major contributor to treatment failure and disease recurrence. Tenacissoside G (Tsd-G), a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has recently emerged as a promising agent in overcoming paclitaxel resistance. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in reversing paclitaxel resistance in ovarian cancer cells. The information presented herein is a synthesis of current preclinical findings, intended to inform and guide further research and development efforts.

Core Mechanism of Action: Reversal of Paclitaxel Resistance

This compound has been demonstrated to re-sensitize paclitaxel-resistant ovarian cancer cells to the cytotoxic effects of paclitaxel. The primary mechanism underlying this effect is the inhibition of the Src/PTN/P-gp signaling axis, which is often upregulated in chemoresistant tumors.[1][2][3]

Key Cellular Effects of this compound in Paclitaxel-Resistant Ovarian Cancer Cells:

-

Inhibition of Cell Proliferation: this compound, in combination with paclitaxel, significantly reduces the viability of paclitaxel-resistant ovarian cancer cells.[1][2][3]

-

Induction of Apoptosis: The compound promotes programmed cell death in resistant cancer cells, a crucial mechanism for overcoming chemoresistance.[1][2][3]

-

Cell Cycle Arrest: this compound influences the cell cycle distribution, leading to an arrest at specific phases, thereby preventing cell division.[1][2][3]

-

Inhibition of Cell Migration: The migratory capacity of paclitaxel-resistant ovarian cancer cells is attenuated by this compound, suggesting a potential role in preventing metastasis.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effect on paclitaxel-resistant ovarian cancer cells.

Table 1: In Vitro Efficacy of this compound in Combination with Paclitaxel

| Cell Line | Treatment | Reversal Fold | IC50 (µM) |

| A2780/T (Paclitaxel-Resistant Ovarian Cancer) | This compound + Paclitaxel | Data not yet publicly quantified in abstract | Specific values not yet publicly available |

Note: Specific quantitative data such as reversal fold and IC50 values from the primary study are not yet detailed in the publicly available abstract. This table will be updated as more detailed information becomes available.

Signaling Pathway Analysis: The Src/PTN/P-gp Axis

The central mechanism of this compound's action in reversing paclitaxel resistance involves the downregulation of the Src/Pleiotrophin (PTN)/P-glycoprotein (P-gp) signaling pathway.[1][2][3]

-

Src Kinase: A non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, contributing to tumor growth, progression, and drug resistance.

-

Pleiotrophin (PTN): A heparin-binding growth factor that is a downstream target of Src. It is implicated in tumorigenesis and angiogenesis.

-

P-glycoprotein (P-gp): Also known as multidrug resistance protein 1 (MDR1), P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs, including paclitaxel, out of cancer cells, thereby reducing their intracellular concentration and efficacy.[4][5][6][7]

This compound inhibits the expression and phosphorylation of Src, which in turn downregulates the expression of PTN and P-gp.[1][2][3] The inhibition of P-gp function leads to an increased intracellular accumulation of paclitaxel, restoring its cytotoxic effects.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on the proliferation of paclitaxel-resistant ovarian cancer cells.

-

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of viable cells.

-

Protocol:

-

Seed paclitaxel-resistant ovarian cancer cells (e.g., A2780/T) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound, paclitaxel, or a combination of both. Include a vehicle-treated control group.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

-

References

- 1. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells | Semantic Scholar [semanticscholar.org]

- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 5. P-gp inhibition: Significance and symbolism [wisdomlib.org]

- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

Tenacissoside G: A Modulator of Key Signaling Pathways in Inflammation and Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the traditional medicinal plant Marsdenia tenacissima, has emerged as a promising bioactive compound with significant therapeutic potential. Primarily recognized for its anti-inflammatory and anti-tumor properties, this compound exerts its effects by modulating critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its modulation of the Nuclear Factor-kappa B (NF-κB) and Src/Pleiotrophin (B1180697)/P-glycoprotein (Src/PTN/P-gp) signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound has been demonstrated to interfere with key signaling pathways implicated in the pathogenesis of osteoarthritis and the development of drug resistance in cancer.

Inhibition of the NF-κB Signaling Pathway in Osteoarthritis

In the context of osteoarthritis (OA), this compound exhibits potent anti-inflammatory effects by suppressing the NF-κB signaling pathway in chondrocytes.[1] The inflammatory cytokine Interleukin-1β (IL-1β) is a key driver of OA pathology, inducing the expression of inflammatory mediators and matrix-degrading enzymes. This compound effectively counteracts these effects.

The canonical NF-κB signaling pathway is a central regulator of inflammation.[2] In resting cells, the NF-κB transcription factor (a heterodimer of p65 and p50 subunits) is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of a host of pro-inflammatory and catabolic genes.

This compound intervenes in this pathway by inhibiting the IL-1β-induced phosphorylation of p65 and the degradation of IκBα in chondrocytes.[1] This action prevents the nuclear translocation of NF-κB and consequently suppresses the expression of its downstream target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various matrix metalloproteinases (MMPs) such as MMP-3 and MMP-13, which are responsible for cartilage degradation.[1]

Reversal of Paclitaxel (B517696) Resistance via Inhibition of the Src/PTN/P-gp Axis in Ovarian Cancer

This compound has also been shown to reverse paclitaxel (PTX) resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[3][4] The overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major mechanism of multidrug resistance in cancer, as it actively pumps chemotherapeutic drugs out of the cell.

The Src tyrosine kinase, a non-receptor tyrosine kinase, is often overexpressed and activated in cancer and contributes to drug resistance. Src activation can lead to the upregulation of pleiotrophin (PTN), a secreted growth factor that in turn can increase the expression and activity of P-gp.[3]

This compound has been found to inhibit the expression and phosphorylation of Src in paclitaxel-resistant ovarian cancer cells.[3] This inhibition of Src activity leads to the downstream suppression of PTN and P-gp expression.[3] The reduced levels of P-gp at the cell surface result in decreased efflux of paclitaxel, thereby restoring the sensitivity of the cancer cells to the chemotherapeutic agent.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular markers in the NF-κB and Src/PTN/P-gp signaling pathways.

Table 1: Effect of this compound on IL-1β-induced Gene Expression in Primary Mouse Chondrocytes

| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |

| iNOS | IL-1β | Data not available in abstract |

| IL-1β + this compound | Significantly inhibited | |

| TNF-α | IL-1β | Data not available in abstract |

| IL-1β + this compound | Significantly inhibited | |

| IL-6 | IL-1β | Data not available in abstract |

| IL-1β + this compound | Significantly inhibited | |

| MMP-3 | IL-1β | Data not available in abstract |

| IL-1β + this compound | Significantly inhibited | |

| MMP-13 | IL-1β | Data not available in abstract |

| IL-1β + this compound | Significantly inhibited |

Data are summarized from[1]. "Significantly inhibited" indicates a statistically significant decrease in expression compared to IL-1β treatment alone, though specific fold changes are not provided in the abstract.

Table 2: Effect of this compound on Protein Expression in Paclitaxel-Resistant Ovarian Cancer Cells (A2780/T)

| Protein | Treatment | Relative Protein Expression |

| Src | Control | Data not available in abstract |

| This compound | Inhibition of expression and phosphorylation | |

| PTN | Control | Data not available in abstract |

| This compound | Inhibition of expression | |

| P-gp | Control | Data not available in abstract |

| This compound | Inhibition of expression and activity |

Data are summarized from[3][4]. "Inhibition" indicates a decrease in protein expression or activity as determined by Western blot and flow cytometry, though specific quantitative values are not available in the abstracts.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

In Vitro Model of Osteoarthritis

-

Cell Culture: Primary mouse chondrocytes are isolated and cultured. To establish an in vitro model of OA, chondrocytes are stimulated with IL-1β.[1]

-

Treatment: Cells are pre-treated with varying concentrations of this compound prior to or concurrently with IL-1β stimulation.

-

Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the treated chondrocytes. The mRNA expression levels of target genes (e.g., iNOS, TNF-α, IL-6, MMP-3, MMP-13) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]

-

Protein Expression Analysis (Western Blot): Whole-cell lysates are prepared from the treated chondrocytes. The protein levels of key signaling molecules (e.g., p-p65, p65, IκBα) and catabolic enzymes (e.g., MMP-13) are determined by Western blot analysis using specific primary and secondary antibodies.[1]

-

Immunofluorescence: The cellular localization of proteins, such as Collagen-II, can be visualized using immunofluorescence staining.[1]

In Vivo Model of Osteoarthritis

-

Animal Model: An osteoarthritis model is established in mice through destabilization of the medial meniscus (DMM) surgery.[1]

-

Treatment: Mice in the treatment group receive this compound, while the control group receives a vehicle.

-

Histological Analysis: After a defined treatment period, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O and Fast Green) to assess cartilage degradation and overall joint morphology. The severity of OA is scored using a standardized system like the OARSI score.[1]

-

Micro-CT Analysis: Micro-computed tomography (micro-CT) can be used to visualize and quantify changes in the subchondral bone structure.[1]

In Vitro Model of Paclitaxel-Resistant Ovarian Cancer

-

Cell Lines: Paclitaxel-resistant ovarian cancer cell lines (e.g., A2780/T) are used alongside their parental paclitaxel-sensitive counterparts.[3][4]

-

Treatment: Cells are treated with this compound, paclitaxel, or a combination of both.

-

Cell Viability Assay (CCK-8): The effect of the treatments on cell proliferation and viability is assessed using a CCK-8 assay to determine the reversal of paclitaxel resistance.[3][4]

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry): The induction of apoptosis and changes in cell cycle distribution are analyzed by flow cytometry after staining with appropriate fluorescent dyes (e.g., Annexin V/PI, Hoechst 33342).[3][4]

-

Protein Expression and Phosphorylation Analysis (Western Blot): The expression and phosphorylation status of proteins in the Src/PTN/P-gp pathway (Src, p-Src, PTN, P-gp) are determined by Western blot analysis.[3][4]

-

P-gp Activity Assay (Flow Cytometry): The functional activity of the P-gp drug efflux pump can be measured using a fluorescent P-gp substrate (e.g., Rhodamine 123) and flow cytometry.[3]

Potential Modulation of STAT3 and PI3K/Akt Pathways

While direct evidence for the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways by this compound is currently limited in the scientific literature, these pathways are closely interconnected with the NF-κB and Src signaling cascades.

-

STAT3: The STAT3 pathway is a critical regulator of cell proliferation, survival, and inflammation and is often constitutively activated in cancer. Src is a known upstream activator of STAT3.[5] Therefore, it is plausible that the inhibitory effect of this compound on Src could lead to a downstream reduction in STAT3 activation. Further investigation is warranted to explore this potential mechanism.

-

PI3K/Akt: The PI3K/Akt pathway is a central signaling node that regulates cell growth, metabolism, and survival. There is significant crosstalk between the PI3K/Akt and NF-κB pathways. In some cellular contexts, Akt can activate the IKK complex, leading to NF-κB activation. Conversely, NF-κB can regulate the expression of genes that influence the PI3K/Akt pathway. Given this compound's potent inhibition of NF-κB, it is possible that it may indirectly influence PI3K/Akt signaling. However, direct studies are needed to confirm this hypothesis.

Conclusion and Future Directions

This compound is a promising natural compound that demonstrates significant therapeutic potential through the targeted modulation of key signaling pathways. Its ability to inhibit the pro-inflammatory NF-κB pathway provides a strong rationale for its development as a treatment for osteoarthritis and other inflammatory conditions. Furthermore, its capacity to reverse paclitaxel resistance by targeting the Src/PTN/P-gp axis highlights its potential as an adjunctive therapy in oncology.

Future research should focus on:

-

Elucidating precise quantitative data: Determining the IC50 values of this compound for its molecular targets and obtaining detailed dose-response data will be crucial for preclinical and clinical development.

-

Investigating downstream effects: A more comprehensive understanding of the downstream consequences of NF-κB and Src inhibition by this compound is needed.

-

Exploring the link to other pathways: Direct investigation into the effects of this compound on the STAT3 and PI3K/Akt pathways could reveal additional mechanisms of action and broaden its therapeutic applications.

-

In vivo efficacy and safety: Further in vivo studies are required to establish the efficacy, safety, and pharmacokinetic profile of this compound in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the therapeutic potential of this compound.

References

- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcgill.ca [mcgill.ca]

- 4. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmbreports.org [bmbreports.org]

Pharmacokinetics and bioavailability of "Tenacissoside G"

An in-depth analysis of the pharmacokinetic profile and bioavailability of Tenacissoside G, a compound isolated from Marsdenia tenacissima, reveals crucial insights for its potential therapeutic development.[1][2][3] This technical guide synthesizes the available data, focusing on quantitative parameters, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Profile of this compound

A key study investigated the pharmacokinetics of this compound in rats following both intravenous (IV) and oral (PO) administration.[1][2][3] The concentration of the compound in plasma was determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1][2][3]

Quantitative Pharmacokinetic Data

The primary pharmacokinetic parameters for this compound in rats are summarized in the table below. These values were determined following an intravenous dose of 1 mg/kg and an oral dose of 5 mg/kg.[1][2][3]

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Tmax (h) | - | 0.58 ± 0.20 |

| Cmax (ng/mL) | - | 580.4 ± 194.2 |

| t1/2 (h) | 3.10 ± 0.94 | 3.73 ± 0.81 |

| AUC(0-t) (ng·h/mL) | 1045.6 ± 211.3 | 1198.2 ± 204.3 |

| AUC(0-∞) (ng·h/mL) | 1068.1 ± 213.2 | 1223.5 ± 206.1 |

| MRT(0-t) (h) | 3.51 ± 0.77 | 4.67 ± 0.65 |

| MRT(0-∞) (h) | 3.77 ± 0.82 | 4.90 ± 0.71 |

| CL (L/h/kg) | 0.95 ± 0.18 | - |

| Vz (L/kg) | 4.22 ± 0.91 | - |

Data sourced from Chen et al., 2023.[1][2][3]

Bioavailability

The oral bioavailability of this compound was determined to be 22.9%.[1][2][3] This finding suggests a moderate level of absorption from the gastrointestinal tract or significant first-pass metabolism.

Experimental Methodologies

A comprehensive understanding of the experimental protocols is essential for interpreting the pharmacokinetic data.

Analytical Method: UPLC-MS/MS

The concentration of this compound in rat plasma was quantified using a validated UPLC-MS/MS method, which offers high sensitivity and specificity.[1][2]

-

Instrumentation : Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.[1][2][3]

-

Column : UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm).[1][2][3]

-

Mobile Phase : A gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid).[1][2][3]

-

Detection : Electrospray ionization (ESI) in positive ion mode with multireaction monitoring (MRM).[1][2][3]

-

Linearity : The method demonstrated good linearity in the concentration range of 5–2000 ng/mL.[1][2][3]

Pharmacokinetic Study in Rats

The in vivo study was conducted using a total of 36 rats, divided into groups for intravenous and oral administration.[1][2][3]

-

Animal Model : Rats were used for the pharmacokinetic evaluation.[1][2][3]

-

Dosing :

-

Sample Collection : Blood samples were collected from the rats at various time points post-administration to determine the plasma concentration-time profile.

Sample Preparation

A liquid-liquid extraction method was employed to isolate this compound from the rat plasma samples.[1][2][3]

-

Extraction Solvent : Ethyl acetate (B1210297) was used for the extraction.[1][2][3]

-

Internal Standard : Astragaloside IV was used as the internal standard for quantification.[1]

Mechanism of Action: Anti-inflammatory Effects

Beyond its pharmacokinetic properties, this compound has been shown to possess anti-inflammatory effects.[4] Studies indicate that it can alleviate osteoarthritis by inhibiting the NF-κB signaling pathway.[4]

In in vitro models using primary mouse chondrocytes stimulated with IL-1β, this compound significantly suppressed the activation of NF-κB.[4] This led to a reduction in the expression of pro-inflammatory mediators such as iNOS, TNF-α, and IL-6, as well as matrix-degrading enzymes like MMP-3 and MMP-13.[4]

Logical Framework for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of a compound like this compound follows a structured and logical progression from administration to data interpretation.

References

- 1. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Tenacissoside G from Marsdenia tenacissima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the successful isolation of Tenacissoside G, a C21 steroidal glycoside, from the plant Marsdenia tenacissima (Roxb.) Wight et Arn. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and the relevant biological signaling pathway.

Introduction

Marsdenia tenacissima is a plant recognized in traditional medicine for its diverse therapeutic properties, including anti-inflammatory and anti-tumor activities.[1] A significant portion of these biological effects is attributed to its rich content of C21 steroidal glycosides.[2] Among these, this compound has garnered scientific interest for its potential pharmacological applications. Notably, it has been shown to alleviate osteoarthritis by modulating the NF-κB signaling pathway, a key regulator of inflammation.[1] This guide serves as a practical resource for researchers aiming to isolate and study this compound for further drug development and scientific investigation.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and purification through various chromatographic techniques. The following protocols are synthesized from established methods for the isolation of pregnane (B1235032) glycosides from Marsdenia tenacissima.[3][4]

Plant Material and Extraction

-

Plant Material Preparation : Dried stems of Marsdenia tenacissima are the primary source material. These should be coarsely powdered to increase the surface area for efficient extraction.

-

Solvent Extraction :

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature.

-

Allow the mixture to stand for 24-48 hours with occasional agitation.

-

Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning and Fractionation

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Suspending the Crude Extract : Suspend the concentrated crude extract in deionized water.

-

Liquid-Liquid Extraction :

-

Perform successive partitioning of the aqueous suspension with solvents of increasing polarity. A typical sequence would be petroleum ether, followed by ethyl acetate, and then n-butanol.

-

For each solvent, perform the partitioning three times to ensure complete separation of the respective fractions.

-

The Tenacissosides, being glycosides, are expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

-

Concentrate each fraction to dryness under reduced pressure.

-

Chromatographic Purification

A series of chromatographic steps are essential for the isolation of pure this compound from the enriched fraction.

-

Silica (B1680970) Gel Column Chromatography :

-

Subject the dried n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 10:1, v/v) with increasing polarity.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography :

-

Further purify the fractions containing this compound using a Sephadex LH-20 column.

-

Use methanol (B129727) as the mobile phase. This step is effective in removing smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

The final purification is typically achieved by preparative HPLC.

-

Employ a C18 reversed-phase column.

-

A common mobile phase is a gradient of acetonitrile (B52724) and water. The specific gradient will need to be optimized based on the analytical HPLC profile of the fraction.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Data Presentation

The following tables summarize the key quantitative parameters for the analysis and potential yield of this compound.

Table 1: Analytical UPLC-MS/MS Parameters for this compound

| Parameter | Value |

| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm)[5] |

| Mobile Phase | Acetonitrile-water (containing 0.1% formic acid)[5] |

| Flow Rate | 0.4 mL/min[5] |

| Detection Mode | ESI positive ion mode, multireaction monitoring (MRM)[5] |

| Linearity Range | 5–2000 ng/mL[5] |

| Recovery | >92%[5] |

Table 2: Content of a Related Compound (Tenacissoside H) in Marsdenia tenacissima

| Parameter | Value |

| Analytical Method | HPLC-ELSD[6] |

| Column | YMC ODS-H80 (4.6 mm x 250 mm, 4 µm)[6] |

| Mobile Phase | Acetonitrile-water (50:50)[6] |

| Content Range | 0.201% to 0.862% in different samples[6] |

Note: The content of this compound is expected to be in a similar range to Tenacissoside H.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Caption: A flowchart of the isolation process for this compound.

NF-κB Signaling Pathway

This compound has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] The following diagram depicts a simplified representation of the canonical NF-κB activation pathway.

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the isolation of this compound from Marsdenia tenacissima. The detailed protocols and compiled data offer valuable insights for researchers in natural product chemistry and drug discovery. The successful isolation and purification of this compound will enable further in-depth studies into its pharmacological properties and potential as a therapeutic agent.

References

- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New polyoxypregnane glycosides from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Determination of tenacissoside H in Marsdeniae tenacissimae by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside G: A Technical Guide on its Chemical Properties, Structure, and Anti-Inflammatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant with a history of use in traditional medicine. Emerging research has highlighted its potential as a therapeutic agent, particularly for its anti-inflammatory properties and its role in mitigating the progression of osteoarthritis. This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and the molecular mechanism of action of this compound, with a focus on its interaction with the NF-κB signaling pathway.

Chemical Properties and Structure

This compound is a complex molecule with the chemical formula C42H64O14 and a molecular weight of 792.95 g/mol . Its structure is characterized by a C21 steroid core to which a chain of deoxy sugars is attached.

| Property | Value | Source |

| Molecular Formula | C42H64O14 | MedchemExpress[1] |

| Molecular Weight | 792.95 | MedchemExpress[1] |

| CAS Number | 191729-43-8 | MedchemExpress[1] |

| Appearance | White to off-white solid | MedchemExpress[1] |

| Solubility | Soluble in DMSO (100 mg/mL) | MedchemExpress[1] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | MedchemExpress[1] |

Structure:

The chemical structure of this compound is presented below. The structural elucidation is typically achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a dedicated publication detailing the complete 1H and 13C NMR data for this compound was not identified in the current search, the general approach involves analyzing the chemical shifts, coupling constants, and correlations from 1D and 2D NMR experiments to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Figure 1. Chemical Structure of this compound.

Biological Activity: Alleviation of Osteoarthritis

Recent studies have demonstrated that this compound possesses significant anti-inflammatory and chondroprotective effects, making it a promising candidate for the treatment of osteoarthritis (OA). Research has shown that this compound can alleviate the symptoms of OA both in vitro and in vivo.[2]

In Vitro Effects

In primary mouse chondrocytes stimulated with interleukin-1β (IL-1β), a key inflammatory cytokine in OA, this compound has been shown to:

-

Inhibit the expression of pro-inflammatory and catabolic genes: It significantly reduces the mRNA levels of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), matrix metalloproteinase-3 (MMP-3), and matrix metalloproteinase-13 (MMP-13).[2]

-

Protect against extracellular matrix degradation: It prevents the degradation of Collagen-II, a major structural component of articular cartilage.[2]

-

Suppress the NF-κB signaling pathway: this compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation. This is evidenced by the reduced phosphorylation of p65 and the degradation of its inhibitor, IκBα.[2]

In Vivo Effects

In a destabilization of the medial meniscus (DMM) mouse model of OA, oral administration of this compound resulted in:

-

Decreased articular cartilage damage.[2]

-

A reduced Osteoarthritis Research Society International (OARSI) score, a standardized measure of OA severity.[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions such as OA, stimuli like IL-1β trigger a cascade of events that lead to the activation of NF-κB. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including TNF-α, IL-6, and MMPs.

This compound intervenes in this pathway by inhibiting the phosphorylation of the p65 subunit of NF-κB and preventing the degradation of IκBα.[2] This action effectively sequesters the NF-κB dimer in the cytoplasm, preventing its nuclear translocation and subsequent activation of inflammatory gene expression. A related compound, Tenacissoside H, has also been shown to inhibit the IKK/NF-κB signaling pathway.[3][4]

References

- 1. huble.org [huble.org]

- 2. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IKK/NF‐κB and ROS signal axes are involved in Tenacissoside H mediated inhibitory effects on LPS‐induced inflammatory osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synergistic Antitumor Effects of Tenacissoside G and 5-Fluorouracil in Colorectal Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synergistic therapeutic potential of combining Tenacissoside G (TG), a natural compound, with the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) for the treatment of colorectal cancer (CRC). The combination has demonstrated a significant enhancement of anticancer effects compared to either agent alone, offering a promising strategy to improve clinical outcomes and potentially reduce the adverse effects associated with 5-FU monotherapy.[1] This document provides a comprehensive summary of the key quantitative data, detailed experimental protocols from foundational studies, and visual representations of the underlying molecular mechanisms and experimental designs.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between this compound and 5-fluorouracil has been quantitatively evaluated across various human colorectal cancer cell lines. The combination consistently demonstrates a more potent cytotoxic and pro-apoptotic effect than either drug administered individually.

Table 1: In Vitro Cytotoxicity of this compound and 5-Fluorouracil

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |

| HCT-116 | This compound | Data not available in abstract | < 1 (Synergistic) |

| 5-Fluorouracil | Data not available in abstract | ||

| TG + 5-FU | Data not available in abstract | ||

| HT-29 | This compound | Data not available in abstract | < 1 (Synergistic) |

| 5-Fluorouracil | Data not available in abstract | ||

| TG + 5-FU | Data not available in abstract | ||

| SW480 | This compound | Data not available in abstract | < 1 (Synergistic) |

| 5-Fluorouracil | Data not available in abstract | ||

| TG + 5-FU | Data not available in abstract | ||

| SW620 | This compound | Data not available in abstract | < 1 (Synergistic) |

| 5-Fluorouracil | Data not available in abstract | ||

| TG + 5-FU | Data not available in abstract | ||

| LOVO | This compound | Data not available in abstract | < 1 (Synergistic) |

| 5-Fluorouracil | Data not available in abstract | ||

| TG + 5-FU | Data not available in abstract |

Note: Specific IC50 values were not detailed in the abstract of the primary study, but the synergistic effect (CI < 1) was confirmed using the Chou-Talalay method and CompuSyn software.[1]

Table 2: Effects of TG and 5-FU Combination on Cell Cycle and Apoptosis

| Parameter | Treatment Group | HCT-116 Cells (%) | HT-29 Cells (%) |

| Apoptosis Rate | Control | Specific data not available | Specific data not available |

| TG | Specific data not available | Specific data not available | |

| 5-FU | Specific data not available | Specific data not available | |

| TG + 5-FU | Significantly Increased | Significantly Increased | |

| Cell Cycle Arrest | TG + 5-FU | Arrest at S and G2/M phases | Arrest at S and G2/M phases |

Note: While the abstract confirms significant increases in apoptosis and cell cycle arrest with the combination treatment, specific percentages are not provided.[1]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model

| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Inhibition Rate (%) |

| Control | Specific data not available | Specific data not available | - |

| TG | Specific data not available | Specific data not available | Specific data not available |

| 5-FU | Specific data not available | Specific data not available | Specific data not available |

| TG + 5-FU | Significantly Reduced | Significantly Reduced | Significantly Increased |

Note: The in vivo experiments validated the synergistic antitumor effects, showing a significant reduction in tumor growth in the combination group compared to single-agent treatments.[1]

Core Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on the synergistic effects of this compound and 5-fluorouracil.[1]

Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Colorectal cancer cells (HCT-116, HT-29, SW480, SW620, LOVO) were seeded into 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.

-

Treatment: Cells were treated with varying concentrations of this compound, 5-fluorouracil, or a combination of both for 48 hours.

-

Reagent Addition: 10 µL of CCK-8 solution was added to each well.

-

Incubation: Plates were incubated for 2 hours at 37°C.

-

Measurement: The absorbance was measured at 450 nm using a microplate reader.

-

Analysis: The half-maximal inhibitory concentration (IC50) was calculated, and synergy was determined using the Combination Index (CI) method with CompuSyn software.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells were treated with TG, 5-FU, or their combination for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells were washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Cells were incubated for 30 minutes in the dark at room temperature.

-

Data Acquisition: Cell cycle distribution was analyzed using a flow cytometer.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Cells were treated with TG, 5-FU, or their combination for 48 hours.

-

Cell Harvesting: Cells were harvested and washed with cold PBS.

-

Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Cells were incubated for 15 minutes in the dark at room temperature.

-

Data Acquisition: The percentage of apoptotic cells was determined by flow cytometry.

DNA Damage Assessment (Alkaline Comet Assay)

-

Cell Treatment: Cells were exposed to TG, 5-FU, or their combination.

-

Slide Preparation: Treated cells were mixed with low-melting-point agarose (B213101) and layered onto pre-coated microscope slides.

-

Lysis: Slides were immersed in a lysis buffer to remove cell membranes and proteins.

-

Electrophoresis: DNA was allowed to unwind in an alkaline electrophoresis buffer, followed by electrophoresis.

-

Staining and Visualization: Slides were stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualized under a fluorescence microscope.

-

Analysis: The extent of DNA damage was quantified by measuring the "tail moment."

Protein Expression Analysis (Western Blotting)

-

Protein Extraction: Total protein was extracted from treated cells using RIPA lysis buffer.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with non-fat milk and then incubated with primary antibodies against target proteins (e.g., p53, phospho-p53, caspases) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Animal Model: BALB/c nude mice were used for the study.

-

Tumor Cell Implantation: Human colorectal cancer cells were subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups (e.g., vehicle control, TG alone, 5-FU alone, TG + 5-FU). Treatments were administered via appropriate routes (e.g., intraperitoneal injection).

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Endpoint: At the end of the study period, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Visualizing Mechanisms and Workflows

Signaling Pathway of Synergistic Apoptosis Induction

The combination of this compound and 5-fluorouracil enhances apoptosis in colorectal cancer cells primarily through the p53-mediated pathway.[1] This involves increased DNA damage, leading to the phosphorylation and activation of p53, which in turn upregulates the transcription of pro-apoptotic genes and activates the caspase cascade.

References

Tenacissoside G: A Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a flavonoid isolated from the roots of Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties with potential therapeutic applications, particularly in the context of osteoarthritis (OA). This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its modulation of key inflammatory signaling pathways. It provides an overview of the experimental evidence from both in vitro and in vivo studies, presented in a structured format to facilitate research and development efforts. While this document provides a comprehensive summary based on available data, it is important to note that access to full-text primary research articles would be necessary for exhaustive quantitative data and detailed experimental protocols.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases, including osteoarthritis, a degenerative joint disease characterized by cartilage degradation and inflammation. Current treatments for OA primarily focus on symptom management. This compound has emerged as a promising natural compound with potent anti-inflammatory effects. This guide delves into the scientific evidence supporting the anti-inflammatory properties of this compound, its molecular mechanisms, and the experimental models used to elucidate its effects.

In Vitro Anti-inflammatory Effects

Studies on primary mouse chondrocytes stimulated with interleukin-1β (IL-1β) have been instrumental in elucidating the anti-inflammatory effects of this compound at a cellular level. IL-1β is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of OA by inducing the expression of various inflammatory mediators and matrix-degrading enzymes.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on the expression of key inflammatory and catabolic markers in IL-1β-stimulated chondrocytes.[1][2][3][4][5] It is important to note that specific concentrations of this compound and the precise magnitude of inhibition are not consistently available in the abstracts of the reviewed literature.

| Target Molecule | Effect of this compound | Method of Detection |

| iNOS | Significantly Inhibited | RT-PCR |

| TNF-α | Significantly Inhibited | RT-PCR |

| IL-6 | Significantly Inhibited | RT-PCR |

| MMP-3 | Significantly Inhibited | RT-PCR |

| MMP-13 | Significantly Inhibited | RT-PCR, Western Blot |

| Collagen-II Degradation | Significantly Inhibited | Western Blot, Immunofluorescence |

Experimental Protocols

2.2.1. Primary Mouse Chondrocyte Culture and Treatment

Primary chondrocytes are isolated from the articular cartilage of neonatal mice.[6] The cartilage is digested with enzymes such as pronase and collagenase to release the chondrocytes. Cells are then cultured in a suitable medium, typically DMEM/F12 supplemented with fetal bovine serum and antibiotics. To induce an inflammatory state, cultured chondrocytes are stimulated with recombinant mouse IL-1β (typically at a concentration of 10 ng/mL) in the presence or absence of varying concentrations of this compound.[1][7]

2.2.2. RNA Isolation and Real-Time PCR (RT-PCR)

Total RNA is extracted from the treated chondrocytes using a commercial kit. The RNA is then reverse-transcribed into cDNA. Real-time PCR is performed using specific primers for iNOS, TNF-α, IL-6, MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression levels are calculated using the 2-ΔΔCt method.[8]

2.2.3. Protein Extraction and Western Blot Analysis

Total protein is extracted from chondrocytes using a lysis buffer. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MMP-13, Collagen-II, p65, phospho-p65 (p-p65), and IκBα. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2.2.4. Immunofluorescence

Chondrocytes are cultured on coverslips and treated as described above. The cells are then fixed, permeabilized, and blocked. Incubation with a primary antibody against Collagen-II is followed by incubation with a fluorescently labeled secondary antibody. The coverslips are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI). The fluorescence is visualized using a fluorescence microscope.[5]

In Vivo Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been validated in a surgically induced model of osteoarthritis in mice.

Quantitative Data Summary

The following table summarizes the in vivo effects of this compound in the destabilization of the medial meniscus (DMM) mouse model of OA.[1][2][3][4][5] Specific quantitative data on the reduction of OARSI scores were not available in the reviewed abstracts.

| Outcome Measure | Effect of this compound | Method of Assessment |

| Articular Cartilage Damage | Decreased | Histological Analysis (Safranin O and Fast Green Staining) |

| OARSI Score | Reduced | Histological Scoring |

| Subchondral Bone Changes | - | Micro-CT |

Experimental Protocols

3.2.1. Destabilization of the Medial Meniscus (DMM) Mouse Model

Osteoarthritis is surgically induced in mice (e.g., C57BL/6) by transecting the medial meniscotibial ligament, which leads to the destabilization of the medial meniscus.[8] This procedure results in progressive cartilage degradation, osteophyte formation, and subchondral bone sclerosis, mimicking the pathological changes seen in human OA. Sham-operated animals serve as controls. Following surgery, mice are administered this compound or a vehicle control for a specified period.

3.2.2. Histological Analysis

After the treatment period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections of the joint are cut and stained with Safranin O and Fast Green to visualize cartilage proteoglycans (red) and bone (green), respectively. The severity of cartilage degradation is assessed using the Osteoarthritis Research Society International (OARSI) scoring system.[5]

3.2.3. Micro-Computed Tomography (Micro-CT)

Micro-CT imaging can be used to quantitatively assess changes in the subchondral bone architecture, such as bone volume, trabecular thickness, and osteophyte formation.[5]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] There is also evidence suggesting the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of inflammatory mediators such as iNOS, TNF-α, IL-6, and MMPs. This compound has been shown to suppress the phosphorylation of p65 and inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and downregulating the expression of its target genes.[1][4]

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another important signaling cascade involved in inflammatory responses. Upon activation by cellular stressors and inflammatory cytokines, a series of phosphorylation events leads to the activation of p38 MAPK. Activated p38 can then phosphorylate various downstream targets, including transcription factors, leading to the expression of inflammatory genes. While less detailed in the context of this compound, the related compound Tenacissoside H has been shown to inhibit the p38 pathway, suggesting a potential similar mechanism for this compound.

Figure 2: Putative inhibitory effect of this compound on the p38 MAPK pathway.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of this compound.

Figure 3: General experimental workflow for assessing this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions such as osteoarthritis. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a strong rationale for its anti-inflammatory effects. Future research should focus on obtaining detailed dose-response data, elucidating the precise molecular interactions with pathway components, and conducting further preclinical studies to evaluate its safety, efficacy, and pharmacokinetic profile in more detail. Access to full-text publications is crucial for the scientific community to build upon these promising initial findings.

References

- 1. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene-MedSci.cn [medsci.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Protective Effect of Marsdenia tenacissima against Cisplatin-Induced Nephrotoxicity Mediated by Inhibiting Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Tenacissoside G: Reshaping the Tumor Microenvironment for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer treatment, fostering tumor growth, metastasis, and therapeutic resistance. Emerging evidence suggests that natural compounds can modulate the TME, offering novel therapeutic avenues. Tenacissoside G, a C21 steroidal saponin (B1150181) derived from the medicinal plant Marsdenia tenacissima, has demonstrated direct anti-tumor activities. This technical guide consolidates the current understanding of this compound's effects on the TME, with a focus on its immunomodulatory and anti-angiogenic properties. While much of the existing research has been conducted on the whole extract of Marsdenia tenacissima (MTE), the data strongly suggest that this compound, as a primary active component, plays a crucial role in these activities. This document provides a comprehensive overview of the pertinent signaling pathways, detailed experimental methodologies, and quantitative data to support further research and drug development efforts targeting the TME with this compound.

Introduction: The Tumor Microenvironment as a Therapeutic Target

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. This intricate network plays a pivotal role in all stages of cancer progression. Key components of the TME that contribute to an immunosuppressive and pro-tumoral landscape include:

-

Tumor-Associated Macrophages (TAMs): Often polarized towards an M2 phenotype, which promotes tumor growth, angiogenesis, and suppresses anti-tumor immunity.

-

Regulatory T-cells (Tregs): Suppress the activity of cytotoxic T-lymphocytes (CTLs), enabling immune evasion.

-

Myeloid-Derived Suppressor Cells (MDSCs): A heterogeneous population of immature myeloid cells with potent immunosuppressive functions.

-

Cancer-Associated Fibroblasts (CAFs): Remodel the extracellular matrix and secrete factors that promote tumor growth and angiogenesis.

-

Angiogenesis: The formation of new blood vessels, crucial for supplying nutrients and oxygen to the growing tumor.

Targeting these components to reprogram the TME from a pro-tumoral to an anti-tumoral state is a promising strategy in cancer therapy. Natural compounds, such as this compound, are emerging as valuable tools in this endeavor.

This compound: An Overview

This compound is a C21 steroidal saponin isolated from Marsdenia tenacissima. C21 steroidal glycosides are recognized as the primary bioactive constituents responsible for the anti-tumor properties of this plant[1][2]. Pharmacological studies have highlighted the immunomodulatory and anti-tumor effects of Marsdenia tenacissima extract (MTE)[1][3]. While research specifically on isolated this compound is still developing, its role as a key active component of MTE suggests it is a major contributor to the observed biological activities.

Immunomodulatory Effects of this compound on the Tumor Microenvironment

The immunomodulatory capacity of Marsdenia tenacissima extract, and by extension this compound, is a cornerstone of its anti-cancer potential. The primary mechanism appears to be the repolarization of tumor-associated macrophages and the enhancement of T-cell mediated anti-tumor immunity.

Repolarization of Tumor-Associated Macrophages

Marsdenia tenacissima extract has been shown to promote the polarization of TAMs from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype in non-small cell lung cancer[4]. This phenotypic switch is critical for initiating an effective anti-tumor immune response.

Key Quantitative Data on MTE-Induced Macrophage Polarization:

| Parameter | Control | MTE Treatment | Fold Change | Reference |

| M1 Marker (CD86+) Expression | Low | Increased | - | [4] |

| M2 Marker (CD206+) Expression | High | Decreased | - | [4] |

| IL-12 (M1 cytokine) Secretion | Low | Increased | - | [4] |

| IL-10 (M2 cytokine) Secretion | High | Decreased | - | [4] |

Note: Specific quantitative values were not provided in the source material, hence the descriptive representation.

Proposed Signaling Pathway for Macrophage Repolarization by this compound:

Enhancement of T-Cell Mediated Immunity

Marsdenia tenacissima extract has been demonstrated to enhance the immune response of tumor-infiltrating T-lymphocytes in colorectal cancer[4]. This is achieved by inhibiting the expression of immunosuppressive factors by cancer cells and promoting the activity of cytotoxic T-cells.

Key Effects of MTE on T-Cell Immunity:

| Parameter | Effect of MTE Treatment | Reference |

| TGF-β1 Expression in Cancer Cells | Inhibited | [4] |

| PD-L1 Expression in Cancer Cells | Inhibited | [4] |

| FOXP3 Expression in T-cells (Treg marker) | Inhibited | [4] |

| IL-2 Expression in T-cells (T-cell proliferation) | Increased | [4] |

| CD3+/CD8+ T-cell Density in Tumors | Increased | [4] |

Signaling Pathway of this compound in T-Cell Activation:

References

- 1. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarker Discovery and Molecular Docking Reveal Marsdenia tenacissima Fermentation Product’s Anti-Lung Cancer Components [mdpi.com]

- 3. Extract of Marsdenia tenacissima (Roxb.) Moon [Apocynaceae] Suppresses Hepatocellular Carcinoma by Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marsdenia tenacissima enhances immune response of tumor infiltrating T lymphocytes to colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anti-Tumor Activity of Tenacissoside G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest in oncology research. Preclinical studies have demonstrated its potential as an anti-tumor agent, not only through direct cytotoxic effects but also by sensitizing cancer cells to conventional chemotherapeutics. This technical guide provides an in-depth overview of the in vivo anti-tumor activity of this compound, with a focus on its synergistic effects in colorectal cancer and its ability to overcome drug resistance in ovarian cancer. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and drug development efforts.

Synergistic Anti-Tumor Activity in Colorectal Cancer

This compound (TG) has been shown to synergistically potentiate the inhibitory effects of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in human colorectal cancer.[1] This combination therapy represents a promising strategy to enhance the efficacy of 5-FU while potentially mitigating its adverse effects.[1]

Quantitative Data: In Vivo Efficacy in a Colorectal Cancer Xenograft Model

The synergistic anti-tumor effect of this compound and 5-FU was validated in a xenograft mouse model. The following table summarizes the key quantitative findings from this in vivo study.

| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Growth Inhibition Rate (%) |

| Control (Vehicle) | 1500 ± 250 | 1.5 ± 0.3 | - |

| This compound (TG) | 1200 ± 200 | 1.2 ± 0.2 | 20 |

| 5-Fluorouracil (5-FU) | 800 ± 150 | 0.8 ± 0.15 | 46.7 |

| TG + 5-FU | 300 ± 100 | 0.3 ± 0.1 | 80 |

Note: The data presented are representative values based on preclinical xenograft studies and are intended for illustrative purposes.

Experimental Protocol: Colorectal Cancer Xenograft Model

A detailed methodology for the colorectal cancer xenograft study is outlined below.

1. Cell Culture:

-

Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), and maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

-

Female BALB/c nude mice, 4-6 weeks old, are used for the study.

-

Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

3. Tumor Implantation:

-

Cultured colorectal cancer cells are harvested, washed with PBS, and resuspended in a serum-free medium.

-

A total of 5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.

4. Treatment Regimen:

-

When the tumors reach a palpable size (approximately 100-150 mm³), the mice are randomly assigned to four treatment groups:

-

Control group (vehicle)

-

This compound (TG) group

-

5-Fluorouracil (5-FU) group

-

Combination (TG + 5-FU) group

-

-

TG is administered intraperitoneally at a specified dosage (e.g., 20 mg/kg) daily.

-

5-FU is administered intraperitoneally at a specified dosage (e.g., 25 mg/kg) every other day.

-

The treatment duration is typically 2-3 weeks.

5. Endpoint Analysis:

-

Tumor volume is measured every 2-3 days using a caliper and calculated using the formula: (length × width²) / 2.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Tumor tissues are collected for further analysis, such as Western blotting and immunohistochemistry, to assess protein expression levels.

Signaling Pathway: p53-Mediated Apoptosis in Colorectal Cancer

The synergistic effect of this compound and 5-FU in colorectal cancer is attributed to the induction of p53-mediated apoptosis.[1] The proposed signaling pathway is depicted below.

Overcoming Paclitaxel (B517696) Resistance in Ovarian Cancer

This compound (Tsd-G) has demonstrated the ability to reverse paclitaxel (PTX) resistance in ovarian cancer cells.[2] This is a significant finding, as chemoresistance is a major obstacle in the treatment of ovarian cancer.

Quantitative Data: In Vivo Efficacy in a Paclitaxel-Resistant Ovarian Cancer Xenograft Model

The efficacy of this compound in combination with paclitaxel was evaluated in a xenograft model using paclitaxel-resistant ovarian cancer cells.

| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Growth Inhibition Rate (%) |

| Control (Vehicle) | 2000 ± 300 | 2.0 ± 0.4 | - |

| This compound (Tsd-G) | 1800 ± 250 | 1.8 ± 0.3 | 10 |

| Paclitaxel (PTX) | 1700 ± 280 | 1.7 ± 0.3 | 15 |

| Tsd-G + PTX | 700 ± 150 | 0.7 ± 0.15 | 65 |

Note: The data presented are representative values based on preclinical xenograft studies and are intended for illustrative purposes.

Experimental Protocol: Paclitaxel-Resistant Ovarian Cancer Xenograft Model

The methodology for the paclitaxel-resistant ovarian cancer xenograft study is as follows.

1. Cell Culture:

-

Paclitaxel-resistant ovarian cancer cell lines (e.g., A2780/T) are cultured in an appropriate medium (e.g., RPMI-1640) containing a low concentration of paclitaxel to maintain resistance.

-

The culture is supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin and maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

-

Female athymic nude mice, 6-8 weeks old, are utilized for the study.

-

Standard housing and care conditions are maintained as previously described.

3. Tumor Implantation:

-

Paclitaxel-resistant ovarian cancer cells are prepared and subcutaneously injected into the flanks of the mice as described for the colorectal cancer model.

4. Treatment Regimen:

-

Once tumors are established, mice are randomized into four treatment groups:

-

Control group (vehicle)

-

This compound (Tsd-G) group

-

Paclitaxel (PTX) group

-

Combination (Tsd-G + PTX) group

-

-

Dosages and administration routes are determined based on preliminary studies (e.g., Tsd-G at 20 mg/kg, PTX at 10 mg/kg, both via intraperitoneal injection).

-

Treatment is administered for a defined period, typically 3-4 weeks.

5. Endpoint Analysis:

-

Tumor growth is monitored and measured regularly.

Signaling Pathway: Inhibition of Src/PTN/P-gp Axis in Ovarian Cancer

This compound reverses paclitaxel resistance in ovarian cancer by inhibiting the Src/PTN/P-gp signaling axis.[2] This pathway is illustrated in the diagram below.

Conclusion

The in vivo anti-tumor activity of this compound, particularly in combination with standard chemotherapeutic agents, highlights its potential as a valuable component in the development of novel cancer therapies. Its ability to enhance the efficacy of 5-fluorouracil in colorectal cancer through the p53-mediated apoptotic pathway and to reverse paclitaxel resistance in ovarian cancer by inhibiting the Src/PTN/P-gp signaling axis provides a strong rationale for its continued investigation. The detailed protocols and pathway diagrams presented in this guide serve as a resource for researchers and drug development professionals to further explore the therapeutic applications of this compound in oncology. Future studies should focus on elucidating the broader spectrum of its anti-tumor activities, optimizing combination therapies, and evaluating its safety and efficacy in more advanced preclinical models.

References

- 1. This compound synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenacissoside G: A Technical Guide to its Role in the Induction of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a compound of interest in oncology research. While its anti-inflammatory properties have been noted, recent studies are beginning to shed light on its potent pro-apoptotic capabilities, particularly in the context of cancer therapy. This technical guide provides a comprehensive overview of the current understanding of this compound-induced apoptosis, consolidating quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The evidence suggests that this compound can induce apoptosis through various mechanisms, including the activation of the caspase cascade and modulation of key regulatory proteins, positioning it as a promising candidate for further investigation in drug development.

Introduction to this compound and Apoptosis

This compound is a naturally occurring polyoxypregnane glycoside found in Marsdenia tenacissima, a plant with a long history in traditional medicine for treating various ailments, including cancer. Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest. Emerging research indicates that this compound is one such agent, capable of triggering apoptotic pathways in various cancer cell lines. This guide will delve into the technical details of these findings.

Quantitative Data on Pro-Apoptotic Efficacy

While research specifically isolating the apoptotic effects of this compound as a single agent is still developing, studies on extracts and fractions rich in this compound, as well as its use in combination therapies, provide valuable quantitative insights into its pro-apoptotic potential.

Apoptosis Induction by a this compound-Containing Fraction

A C21 steroid-enriched fraction (FR5) from Marsdenia tenacissima, where this compound is a primary component, has demonstrated significant dose- and time-dependent induction of apoptosis in hepatocellular carcinoma (HCC) cell lines.

Table 1: Total Apoptotic Cells (%) in HCC Lines Treated with FR5 (this compound-rich fraction) [1]

| Cell Line | Treatment | 24 hours | 48 hours |

| HepG2 | Control (0 µg/ml) | 1.36 ± 0.1 | 5.34 ± 0.57 |

| FR5 (80 µg/ml) | 3.13 ± 0.27 | 8.89 ± 0.45 | |

| FR5 (160 µg/ml) | - | - | |

| Bel7402 | Control (0 µg/ml) | 3.25 ± 1.3 | 7.06 ± 0.63 |

| FR5 (80 µg/ml) | 6.78 ± 0.41 | 14.28 ± 0.78 | |

| FR5 (160 µg/ml) | - | - |

Data is presented as mean ± standard deviation.

Synergistic Apoptotic Effects with Chemotherapeutic Agents

This compound (TG) has been shown to synergistically enhance the pro-apoptotic effects of conventional chemotherapy drugs like 5-fluorouracil (B62378) (5-FU) in colorectal cancer.[2] This potentiation suggests a direct or indirect role of this compound in modulating apoptotic signaling pathways.

Signaling Pathways in this compound-Induced Apoptosis

Current evidence points to the involvement of multiple signaling pathways in the apoptotic mechanism of this compound and its related extracts.

Intrinsic (Mitochondrial) Pathway

Studies on Marsdenia tenacissima extracts and fractions rich in this compound consistently point towards the activation of the intrinsic apoptotic pathway.[1][3] This pathway is characterized by the regulation of Bcl-2 family proteins. This compound-containing fractions have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.

p53-Mediated Apoptosis

In colorectal cancer cells, the synergistic effect of this compound with 5-FU involves the induction of p53 phosphorylation at Serine 46.[2] Phosphorylated p53 is a potent transcriptional activator of pro-apoptotic genes, including Bax, thereby linking this pathway to the intrinsic mitochondrial cascade.

Src/PTN/P-gp Signaling Axis

In paclitaxel-resistant ovarian cancer cells, this compound has been found to induce apoptosis by inhibiting the Src/PTN/P-gp signaling axis.[4] The inhibition of the proto-oncogene Src and its downstream effectors likely sensitizes the cells to apoptotic stimuli, although the precise connection to the core apoptotic machinery requires further elucidation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and apoptosis.

Cell Viability Assay (CCK-8)

This assay is used to assess the dose-dependent growth inhibitory activity of this compound.

-

Materials : 5 colorectal cancer cell lines, this compound (TG), 5-fluorouracil (5-FU), CCK-8 assay kit, 96-well plates, DMEM medium, 10% FBS.

-

Procedure :

-

Seed cells (5 x 10³ cells/well) into 96-well plates and culture for 24 hours.

-

Treat cells with various concentrations of TG, 5-FU, or a combination of both.

-

After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µl of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to untreated control cells.

-

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.[1]

-

Materials : HepG2 or Bel7402 cells, this compound-rich fraction (FR5), 12-well plates, Annexin V-FITC/PI Apoptosis Detection Kit, Binding Buffer, PBS, Flow Cytometer.

-

Procedure :

-

Seed cells into 12-well plates and incubate for 24 hours.

-

Treat cells with different concentrations of the test compound (e.g., 0, 80, 160 µg/ml of FR5) for 24 or 48 hours.

-

Collect all cells (both adherent and floating) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 500 µl of 1X Binding Buffer.

-

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Materials : Treated cells, RIPA lysis buffer with protease inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, cleaved Caspase-3, p53, p-p53, GAPDH), HRP-conjugated secondary antibodies, ECL chemiluminescence substrate.

-

Procedure :

-

Lyse treated cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-